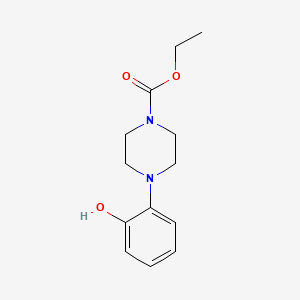

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

説明

Synthesis Analysis

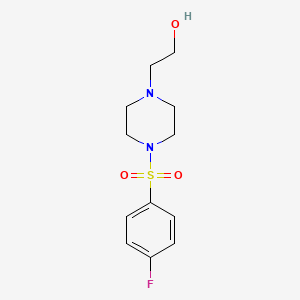

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents. For example, in the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, 1-methyl piperazine reacts with alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . These methods suggest that the synthesis of "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" could involve a reaction between a suitable hydroxyphenyl compound and a piperazine derivative with an ethoxycarbonyl group.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt different conformations such as chair or boat forms. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione shows that the molecule is not planar and the rings are coplanar with their attached groups . This information can be extrapolated to suggest that "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" may also exhibit non-planarity and specific conformational features.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of oxygen-containing functionalities can lead to the formation of ketones and alcohols . The presence of a hydroxy group in "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" could potentially make it amenable to reactions such as esterification or oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their substituents. For example, the introduction of alkoxy groups can affect the solubility and crystallization behavior of the compounds . The presence of a hydroxy group in "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" could similarly influence its solubility, boiling point, and potential for forming intermolecular hydrogen bonds.

科学的研究の応用

-

Application in Green and Sustainable Chemistry

- Field : Green and Sustainable Chemistry .

- Summary : A novel collector of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO) was synthesized from 2-hydroxy acetophenone and octanal, and its flotation and adsorption behavior for malachite were studied .

- Methods : The application methods involved synthesis from 2-hydroxy acetophenone and octanal, followed by flotation tests and x-ray photoelectron spectroscopy (XPS) analysis .

- Results : The HPDO with a concentration of 200 mg/L can float 94% malachite at pH 8, while only recovering 7.8% quartz and 28% calcite .

-

Application in Antimicrobial and Anticancer Agents Development

- Field : Molecular Microbiology .

- Summary : The compounds 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

- Methods : The compounds were tested for their structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

- Results : Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells .

-

Application in Benzofuran Synthesis

- Field : Organic Chemistry .

- Summary : An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

- Methods : The reaction features a high substrate scope and is insensitive to air . Further, a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans are described .

- Results : The process provides 2-alkyl/benzyl benzofurans in excellent yields .

-

Application in Antioxidant Development

- Field : Food Chemistry .

- Summary : 1-(2-hydroxyphenyl)ethan-1-one and 2-(2-hydroxyphenyl)acetic acid are examples of phenolic compounds with antioxidant potential .

- Methods : These compounds are classified based on their chemical structure, physical properties, and chemical properties .

- Results : Phenolic compounds have characteristic properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

-

Application in Benzofuran Synthesis

- Field : Organic Chemistry .

- Summary : An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

- Methods : The reaction features a high substrate scope and is insensitive to air . Further, a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans are described .

- Results : The process provides 2-alkyl/benzyl benzofurans in excellent yields .

-

Application in Antioxidant Development

- Field : Food Chemistry .

- Summary : 1-(2-hydroxyphenyl)ethan-1-one and 2-(2-hydroxyphenyl)acetic acid are examples of phenolic compounds with antioxidant potential .

- Methods : These compounds are classified based on their chemical structure, physical properties, and chemical properties .

- Results : Phenolic compounds have characteristic properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.

将来の方向性

This involves discussing potential applications of the compound, areas where further research is needed, and its implications for science and industry.

特性

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSXIAMRFKRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368747 | |

| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

CAS RN |

67915-00-8 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)